molecular formula C14H17N3OS B2468272 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide CAS No. 316127-68-1

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide

Cat. No.: B2468272
CAS No.: 316127-68-1
M. Wt: 275.37
InChI Key: XOHRGXSAZMCICP-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,4,6-trimethylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus pentachloride (PCl5). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production of thiadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide moiety or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide can be compared with other thiadiazole derivatives, such as:

These comparisons highlight the unique structural features of this compound and its potential for diverse applications.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-5-11-16-17-14(19-11)15-13(18)12-9(3)6-8(2)7-10(12)4/h6-7H,5H2,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHRGXSAZMCICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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